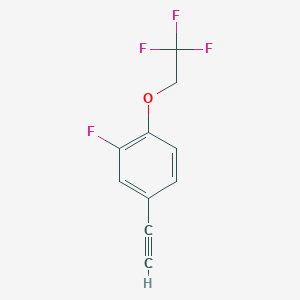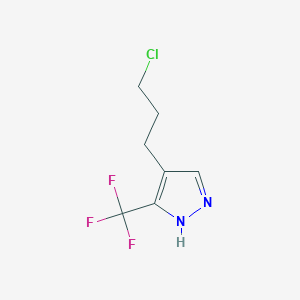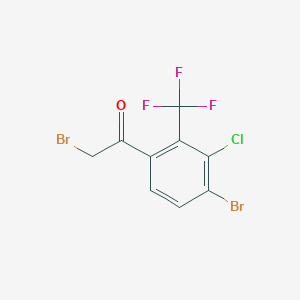![molecular formula C6H12O6 B13722136 D-[2-2H]glucose](/img/structure/B13722136.png)
D-[2-2H]glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[2-2H]glucose, also known as deuterated glucose, is a glucose molecule in which the hydrogen atom at the second carbon position is replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-[2-2H]glucose typically involves the reduction of D-glucose using deuterium gas or deuterated reagents. One common method is the catalytic hydrogenation of D-glucose in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous purification to ensure the absence of any non-deuterated glucose molecules.
化学反応の分析
Types of Reactions
D-[2-2H]glucose undergoes various chemical reactions similar to those of non-deuterated glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation using deuterium gas.
Substitution: Reagents such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated glucose derivatives.
科学的研究の応用
D-[2-2H]glucose is extensively used in scientific research due to its unique properties:
Metabolic Studies: It serves as a tracer in metabolic studies to track glucose utilization and metabolic pathways.
NMR Spectroscopy: The deuterium atom provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of molecular structures and dynamics.
Medical Research: Used in studies related to diabetes, cancer metabolism, and other metabolic disorders.
Industrial Applications: Employed in the production of deuterated compounds for pharmaceuticals and other specialized chemicals.
作用機序
The mechanism of action of D-[2-2H]glucose involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atom, however, provides a unique marker that can be detected using various analytical techniques. This allows researchers to study glucose metabolism with high precision. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
類似化合物との比較
Similar Compounds
D-glucose: The non-deuterated form of glucose.
D-[1-2H]glucose: Deuterium substitution at the first carbon position.
D-[6-2H]glucose: Deuterium substitution at the sixth carbon position.
Uniqueness
D-[2-2H]glucose is unique due to the specific placement of deuterium at the second carbon position, which provides distinct advantages in metabolic tracing and NMR studies. This specificity allows for detailed analysis of metabolic pathways and enzyme interactions that are not possible with other isotopically labeled glucose molecules.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5?,6?/m1/s1/i5D |
InChIキー |
WQZGKKKJIJFFOK-SSGAUBCYSA-N |
異性体SMILES |
[2H]C1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


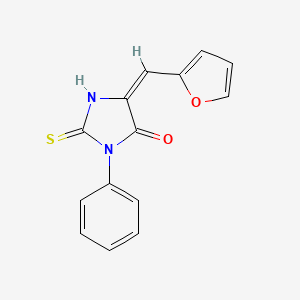
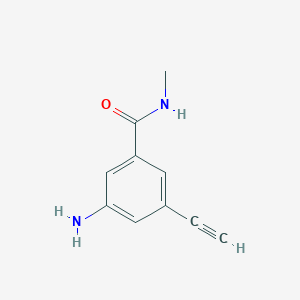
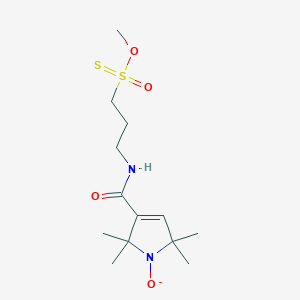
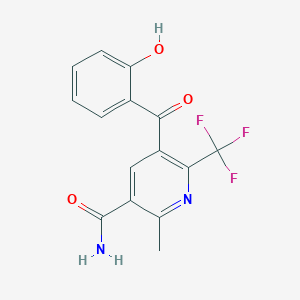
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
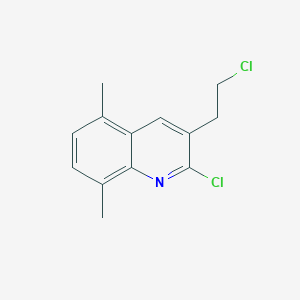
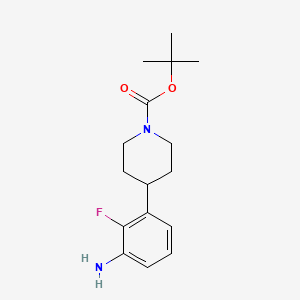
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
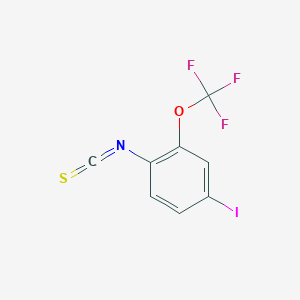
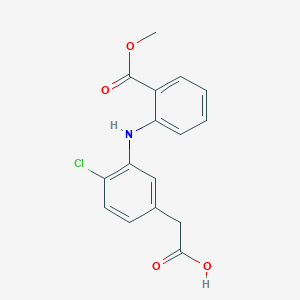
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
